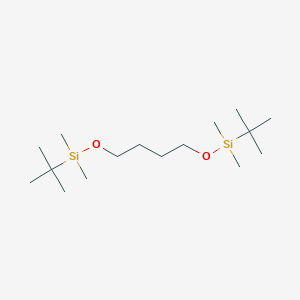
1,4-butanediol, tBDMS
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Butanediol, tBDMS (tert-Butyldimethylsilyl) is a chemical compound that belongs to the family of diols, which are compounds containing two hydroxyl (OH) groups. It is a colorless, viscous liquid with a slightly sweet odor. This compound is widely used in various industrial applications due to its unique chemical properties.
準備方法
1,4-Butanediol, tBDMS can be synthesized through several methods. One common method involves the hydrogenation of maleic anhydride to produce succinic acid, which is then esterified and hydrogenated to yield 1,4-butanediol . Another method involves the reaction of acetylene with formaldehyde to form butyne-1,4-diol, which is then hydrogenated to produce 1,4-butanediol . Industrial production methods include the Reppe process, which uses acetylene and formaldehyde, and the Davy process, which involves the hydrogenation of maleic anhydride .
化学反応の分析
1,4-Butanediol, tBDMS undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce gamma-butyrolactone (GBL) using copper-based catalysts.
Reduction: It can be reduced to form tetrahydrofuran (THF) in the presence of phosphoric acid and high temperature.
Substitution: It reacts with dicarboxylic acids to form polyesters and with diisocyanates to form polyurethanes.
Cyclization: When exposed to an acidic medium, it cyclizes to produce tetrahydrofuran.
Common reagents used in these reactions include copper-based catalysts, phosphoric acid, and various acids and bases. The major products formed from these reactions include gamma-butyrolactone, tetrahydrofuran, polyesters, and polyurethanes.
科学的研究の応用
1,4-Butanediol, tBDMS has a wide range of scientific research applications:
作用機序
1,4-Butanediol, tBDMS exerts its effects through various molecular targets and pathways. It is metabolized by alcohol dehydrogenase to gamma-hydroxybutyric acid (GHB), which then acts on the central nervous system . The compound affects synaptic plasticity via the ERK1/2-CREB-BDNF pathway, leading to the release of acetylcholine and ultimately affecting learning and memory .
類似化合物との比較
1,4-Butanediol, tBDMS can be compared with other similar compounds such as:
- 1,2-Butanediol
- 1,3-Butanediol
- 2,3-Butanediol
- cis-Butene-1,4-diol
These compounds share similar chemical structures but differ in their physical and chemical properties. For example, 1,2-butanediol and 1,3-butanediol have different hydroxyl group positions, which affect their reactivity and applications . This compound is unique due to its specific reactivity and applications in various industrial processes.
特性
CAS番号 |
122795-01-1 |
|---|---|
分子式 |
C16H38O2Si2 |
分子量 |
318.64 g/mol |
IUPAC名 |
tert-butyl-[4-[tert-butyl(dimethyl)silyl]oxybutoxy]-dimethylsilane |
InChI |
InChI=1S/C16H38O2Si2/c1-15(2,3)19(7,8)17-13-11-12-14-18-20(9,10)16(4,5)6/h11-14H2,1-10H3 |
InChIキー |
FQBZLVHZDYXUDM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OCCCCO[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















